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Degradation

Introduction: The Aromatic Essence of Carotenoids
Ionones, specifically α-ionone and β-ionone, are C13-apocarotenoid compounds that hold

significant value in the flavor, fragrance, and pharmaceutical industries.[1][2] Renowned for

their characteristic violet and raspberry aromas, these molecules contribute profoundly to the

sensory profiles of numerous fruits, flowers, and teas.[1][3][4] Despite their potent aromatic

impact, ionones are typically present in plants at very low concentrations.[5] Their biogenesis is

a direct result of the oxidative cleavage of C40 carotenoid precursors, such as β-carotene and

α-carotene.[2][3][6] This transformation is not spontaneous; it is a highly specific enzymatic

process orchestrated by a unique class of enzymes known as Carotenoid Cleavage

Dioxygenases (CCDs).[2][7][8][9]

This guide provides a comprehensive technical overview of the ionone biosynthetic pathway,

from the core enzymatic reactions to the state-of-the-art methodologies employed for its

characterization. It is designed for researchers, scientists, and drug development professionals

seeking a deeper understanding of this critical metabolic route and its potential for

biotechnological exploitation.
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The Core Enzymatic Machinery: Carotenoid
Cleavage Dioxygenases (CCDs)
The central catalysts in ionone biosynthesis are the Carotenoid Cleavage Dioxygenases

(CCDs). These enzymes belong to a superfamily of non-heme iron-dependent proteins that

catalyze the oxidative fission of double bonds within the carotenoid polyene chain.[7][10][11]

The reaction mechanism requires molecular oxygen as a cosubstrate and does not depend on

additional cofactors.[7][12] The CCD family is diverse, with different subfamilies exhibiting

distinct substrate specificities and cleavage patterns, which ultimately dictates the

apocarotenoid products formed.[11]

CCD1 Subfamily: These are arguably the most prominent enzymes in ionone biosynthesis.

CCD1 enzymes are characterized by their ability to perform a symmetrical cleavage of

various carotenoid substrates at the 9,10 and 9',10' double bond positions.[2][9][10] For

instance, the cleavage of β-carotene by CCD1 yields two molecules of the C13 ketone β-

ionone and one C14 dialdehyde molecule.[8][9] CCD1 enzymes are typically found in the

cytoplasm, which implies they act on carotenoid substrates that have been transported from

their synthesis site in plastids.[8][10]

CCD4 Subfamily: Members of the CCD4 subfamily are also key players in apocarotenoid

production. Unlike CCD1, they often perform an asymmetric cleavage and are located within

plastids (chromoplasts and chloroplasts).[2][13] Their activity can significantly impact the

carotenoid content in tissues, influencing the color of flowers and fruits, and they are known

to contribute to the formation of β-ionone and other volatile compounds.[13][14]

Other CCDs (CCD7, CCD8): While primarily known for their sequential role in synthesizing

strigolactones (plant hormones), CCD7 and CCD8 can also generate ionone as a byproduct.

CCD7 first cleaves a 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone.[11]

This highlights the metabolic crosstalk and the multifunctional nature of these enzymes.

The specific carotenoid precursor determines the type of ionone produced. β-carotene, with its

two β-rings, is the substrate for β-ionone.[3] α-carotene and ε-carotene, which contain at least

one α-ring, are the precursors for α-ionone.[6][15]
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Core biosynthetic pathways of ionone formation.

Methodologies for Pathway Characterization
Elucidating the function of CCD enzymes and quantifying their products requires a robust set of

biochemical and analytical techniques. The causality behind these experimental choices is to

move from a controlled, single-variable system (in vitro) to a more complex, biologically

relevant environment (in vivo).

In Vitro Characterization of CCD Activity
The primary goal of in vitro analysis is to unequivocally determine an enzyme's substrate

specificity, kinetic parameters, and the precise identity of its cleavage products in a controlled

setting.[10][16] This approach forms the bedrock of enzymatic characterization.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Plant CCD1

This protocol describes a self-validating system where successful protein expression is

confirmed before proceeding to the activity assay, and the final product identification validates

the entire workflow.
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Gene Cloning and Heterologous Expression:

Rationale: Plant tissues often contain low levels of CCD enzymes and potential inhibitors.

Heterologous expression in Escherichia coli allows for the production of large quantities of

pure, active enzyme.[2][5]

Step 1: Obtain the full-length cDNA sequence of the target CCD1 gene from the plant of

interest. Codon-optimize the sequence for E. coli expression to enhance protein yield.[2]

Step 2: Clone the synthesized gene into a suitable expression vector (e.g., pET series or

pASK vectors) containing an inducible promoter and an affinity tag (e.g., 6x-His or GST)

for purification.[2][17]

Step 3: Transform the expression plasmid into a competent E. coli strain (e.g.,

BL21(DE3)).

Step 4: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein

expression with IPTG (or anhydrotetracycline for pASK vectors) and continue incubation at

a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

Step 5: Harvest the cells by centrifugation and lyse them using sonication or a French

press.

Protein Purification:

Rationale: Purification is essential to remove contaminating E. coli proteins that could

interfere with the assay.

Step 1: Centrifuge the cell lysate to pellet debris. Apply the supernatant to an affinity

chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

Step 2: Wash the column extensively to remove non-specifically bound proteins.

Step 3: Elute the purified CCD1 protein using an appropriate elution buffer (e.g.,

containing imidazole).
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Step 4: Verify protein purity and size using SDS-PAGE. Confirm protein concentration

using a Bradford or BCA assay.

In Vitro Enzyme Activity Assay:

Rationale: This core step directly measures the enzyme's ability to cleave the carotenoid

substrate.[10][16][18]

Step 1: Prepare the carotenoid substrate (e.g., β-carotene) solution. Due to their

hydrophobicity, carotenoids must be solubilized using a detergent (e.g., Triton X-100) or

delivered in a water-miscible organic solvent (e.g., acetone).[12]

Step 2: Set up the reaction mixture in a glass vial. A typical reaction contains:

Purified CCD1 enzyme (1-5 µg)

Carotenoid substrate (e.g., 20 µM β-carotene)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

FeSO4 (e.g., 1 mM)

Catalase (to remove potentially inhibitory H2O2)

Step 3: Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-4 hours in the

dark. A control reaction without the enzyme should be run in parallel.[19] Successful

cleavage is often visible as a decolorization of the yellow/orange carotenoid solution.[18]

Step 4: Stop the reaction and extract the apocarotenoid products by adding an equal

volume of an organic solvent (e.g., hexane or dodecane) and vortexing vigorously.[20]

Step 5: Centrifuge to separate the phases and collect the upper organic phase for

analysis.

Product Identification and Quantification:

Rationale: Unambiguous identification of the reaction products is critical to confirm the

enzyme's function.
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Step 1: Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-

MS).[20][21]

Step 2: Identify β-ionone by comparing its retention time and mass spectrum with that of

an authentic chemical standard.[22]

Step 3: Quantify the product by generating a standard curve with known concentrations of

the authentic standard.
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Experimental workflow for in vitro CCD characterization.
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In Vivo Functional Analysis using Engineered Microbes
In vivo systems, particularly engineered microbes, serve a dual purpose: they confirm enzyme

function in a cellular environment and act as platforms for the biotechnological production of

ionones.[16][23] By reconstructing the pathway in a host like E. coli or Saccharomyces

cerevisiae, one can validate that the CCD is active and can access its substrate within a cell.

The general principle involves co-expressing the target CCD gene with the necessary

carotenogenic genes (e.g., crtE, crtYB, crtI from bacteria like Pantoea ananatis or fungi like

Xanthophyllomyces dendrorhous) that produce the carotenoid substrate, such as β-carotene.

[5][8] The engineered microbe turns a simple carbon source like glucose into the carotenoid,

which is then cleaved by the heterologous CCD into ionone. The volatile ionone can be

collected from the culture headspace or extracted from the cells and medium for GC-MS

analysis.[21]

Quantitative Data and Regulation
The biological and industrial relevance of ionones is underscored by their extremely low odor

thresholds and the yields achieved through metabolic engineering.

Table 1: Quantitative Parameters of Ionones and Their Biotechnological Production
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Parameter Compound Value Significance

Odor Threshold β-Ionone 7 ppt (in water)

Possesses a very

strong aroma, making

it impactful even at

trace concentrations.

[5]

Odor Threshold α-Ionone ~0.08 ppb (in wine)

Also a potent aroma

compound,

contributing to floral

and fruity notes.[24]

Reported Titer β-Ionone 0.5 g/L

Achieved in

engineered E. coli,

demonstrating the

feasibility of microbial

production.[23][25]

Reported Titer β-Ionone 1.0 g/L

Highest reported yield

in engineered

Yarrowia lipolytica.[23]

Reported Titer β-Ionone 4.0 g/L

Highest reported yield

from food waste

hydrolysate using Y.

lipolytica.[23]

The biosynthesis of ionones in plants is tightly regulated. The primary control points are:

Substrate Availability: The size and composition of the carotenoid precursor pool is a major

limiting factor. The expression of upstream carotenoid biosynthesis genes directly impacts

the potential for ionone production.[14]

Transcriptional Regulation of CCDs: The expression of CCD genes is often developmentally

and environmentally controlled. For example, CCD1 and CCD4 expression is frequently

upregulated during fruit ripening and flower development, contributing to the characteristic

aroma of these tissues.[13][14] Furthermore, abiotic stresses like UV-B irradiation have been
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shown to modulate CCD transcript levels, suggesting a role for apocarotenoids in stress

response.[14]

Conclusion and Future Perspectives
The biosynthesis of ionones via carotenoid degradation is a precise enzymatic process

governed by the specificity of Carotenoid Cleavage Dioxygenases. The methodologies outlined

in this guide, from recombinant protein expression and in vitro assays to in vivo functional

analysis in engineered microbes, provide a robust framework for investigating this pathway.

The future of ionone research and production lies heavily in metabolic and protein engineering.

By optimizing carotenoid precursor flux, enhancing CCD catalytic efficiency through protein

engineering, and scaling up fermentation processes, microbial cell factories can serve as

sustainable and high-yield sources of these valuable natural compounds.[6][23][25][26] The

continued discovery and characterization of novel CCDs from diverse biological sources will

undoubtedly uncover new enzymatic tools with unique specificities, further expanding the

palette of naturally derived flavors and fragrances.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Research Progress on the Biosynthesis and Regulation of Î�-Ionone - Oreate AI Blog
[oreateai.com]

2. researchgate.net [researchgate.net]

3. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC
[pmc.ncbi.nlm.nih.gov]

4. Ionone - Wikipedia [en.wikipedia.org]

5. Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes
in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

6. Mediating oxidative stress enhances α-ionone biosynthesis and strain robustness during
process scaling up - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.814677/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686065/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.960558/full
https://www.researchgate.net/publication/334312722_Protein_engineering_of_carotenoid_cleavage_dioxygenases_to_optimize_b-ionone_biosynthesis_in_yeast_cell_factories
https://www.mdpi.com/2223-7747/10/4/754
https://www.researchgate.net/figure/Biocatalytic-synthesis-of-b-ionone-from-b-carotene-CCD1-catalyzes-the-oxidative-cleavage_fig5_302071670
https://www.benchchem.com/product/b093177?utm_src=pdf-custom-synthesis
https://www.oreateai.com/blog/research-progress-on-the-biosynthesis-and-regulation-of-%CE%B2ionone/999f354a68c0cffd8f0d1b922674e95e
https://www.oreateai.com/blog/research-progress-on-the-biosynthesis-and-regulation-of-%CE%B2ionone/999f354a68c0cffd8f0d1b922674e95e
https://www.researchgate.net/figure/Biocatalytic-synthesis-of-b-ionone-from-b-carotene-CCD1-catalyzes-the-oxidative-cleavage_fig5_302071670
https://pmc.ncbi.nlm.nih.gov/articles/PMC8069406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8069406/
https://en.wikipedia.org/wiki/Ionone
https://pmc.ncbi.nlm.nih.gov/articles/PMC4464609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4464609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9686065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) -
PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional
analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium
officinale [frontiersin.org]

14. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic
Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening
[frontiersin.org]

15. kar.kent.ac.uk [kar.kent.ac.uk]

16. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases
- PubMed [pubmed.ncbi.nlm.nih.gov]

17. iba-lifesciences.com [iba-lifesciences.com]

18. researchgate.net [researchgate.net]

19. One-pot synthesis of dihydro-β-ionone from carotenoids using carotenoid cleavage
dioxygenase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

20. Efficient production of the β-ionone aroma compound from organic waste hydrolysates
using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]

21. Identification of the carotenoid cleavage dioxygenase genes and functional analysis
reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale -
PMC [pmc.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. Frontiers | Efficient production of the β-ionone aroma compound from organic waste
hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]

24. Quantitative determination of α-ionone, β-ionone, and β-damascenone and
enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas
chromatography with tandem mass spectrometric detection - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22911237/
https://pubmed.ncbi.nlm.nih.gov/22911237/
https://www.mdpi.com/1420-3049/25/12/2779
https://www.researchgate.net/figure/Production-of-b-ionone-from-b-carotene-by-carotenoid-cleavage-dioxygenase-1-CCD1_fig1_350844312
https://www.benchchem.com/pdf/Application_Note_In_Vitro_Activity_Assay_for_Carotenoid_Cleavage_Dioxygenase_1_CCD1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7308199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7308199/
https://www.researchgate.net/publication/230714675_Enzymatic_production_and_in_situ_separation_of_natural_b-ionone_from_b-carotene
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.967819/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.967819/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.967819/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.814677/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.814677/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.814677/full
https://kar.kent.ac.uk/93869/1/plants-10-02321.pdf
https://pubmed.ncbi.nlm.nih.gov/31745913/
https://pubmed.ncbi.nlm.nih.gov/31745913/
https://www.iba-lifesciences.com/media/ae/aa/89/1723034008/Protocol%20Expression%20of%20recombinant%20proteins%20in%20E.%20coli.pdf?ts=1723034008
https://www.researchgate.net/figure/n-vitro-cleavage-assay-In-vitro-cleavage-of-zeaxanthin-by-E-coli-extracts-A_fig4_264544364
https://pubmed.ncbi.nlm.nih.gov/35244776/
https://pubmed.ncbi.nlm.nih.gov/35244776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9532697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9387305/
https://www.researchgate.net/publication/317874238_The_Mass_Spectra_Analysis_for_a-Ionone_and_b-Ionone
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.960558/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.960558/full
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://pubmed.ncbi.nlm.nih.gov/27417694/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. researchgate.net [researchgate.net]

26. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Biosynthetic pathway of ionones from carotenoid
degradation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093177#biosynthetic-pathway-of-ionones-from-
carotenoid-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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